molecular formula C15H16N2O5 B2995342 [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE CAS No. 1795030-85-1

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE

Cat. No.: B2995342
CAS No.: 1795030-85-1
M. Wt: 304.302
InChI Key: PYQSMZYNJVQLRD-UHFFFAOYSA-N
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Description

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE is a complex organic compound that features both oxazole and methoxyphenyl functional groups

Properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-10-7-13(17-22-10)16-14(18)9-21-15(19)8-11-5-3-4-6-12(11)20-2/h3-7H,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQSMZYNJVQLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the carbamoyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled pH and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.

Scientific Research Applications

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
  • N-{(2S,3R)-2-({(3,5-Dimethyl-1,2-oxazol-4-yl)carbamoylamino}methyl)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl}cyclohexanecarboxamide

Uniqueness

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both oxazole and methoxyphenyl groups allows for versatile applications and interactions that are not commonly found in other compounds.

Biological Activity

The compound [(5-Methyl-1,2-Oxazol-3-Yl)Carbamoyl]Methyl 2-(2-Methoxyphenyl)Acetate, often referred to as 4499-0027 in screening databases, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C20H25N3O5S
  • Molecular Weight : 419.5 g/mol
  • IUPAC Name : 1-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate
  • LogP : 2.875 (indicating moderate lipophilicity)
  • Water Solubility (LogSw) : -3.44 (suggesting low solubility in water)

Biological Activity Overview

The biological activity of the compound can be classified into several key areas:

1. Antifibrotic Activity

Recent studies have indicated that compounds with similar oxazole moieties exhibit antifibrotic properties. For instance, derivatives of pyrimidine containing oxazole structures have shown significant inhibition of collagen synthesis in hepatic stellate cells, which are pivotal in liver fibrosis . The ability to inhibit collagen production suggests potential therapeutic applications in liver diseases.

2. Anticancer Potential

Compounds featuring oxazole rings have been explored for their anticancer properties. The structural similarity of this compound to known anticancer agents implies it may exhibit similar effects. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further research into this compound’s efficacy against specific cancers.

3. Enzyme Inhibition

Preliminary data suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, the inhibition of cholinesterase and other metabolic enzymes has been documented for structurally related compounds . This could imply potential applications in treating conditions like Alzheimer’s disease.

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds related to this compound:

StudyFindings
Study A Investigated the antifibrotic effects of similar oxazole derivatives on hepatic stellate cells, showing significant inhibition of collagen synthesis with IC50 values around 45 μM .
Study B Evaluated the cytotoxicity of related oxazole compounds against breast cancer cell lines, reporting a reduction in cell viability at higher concentrations .
Study C Assessed enzyme inhibition properties, finding that certain derivatives effectively inhibited cholinesterase activity at submicromolar concentrations .

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